Cas no 110201-59-7 (3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-)
![3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- structure](https://de.kuujia.com/scimg/cas/110201-59-7x500.png)
110201-59-7 structure
Produktname:3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-
CAS-Nr.:110201-59-7
MF:C26H34O10
MW:506.542169094086
CID:172717
3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,1,2-diacetate, (1R,2S)-rel-(+)-
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl
- 3-Pentene-1,2-diol,1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,diacetate, (1R,2S)-rel-(+)- (9CI)
- 3-Pentene-1,2-diol,1-[4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-,diacetate, [1'aR*,3'S*,3'aR*,4'R*,7'
- Havannahin
- CID 184175
- 3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-
-
- Inchi: 1S/C26H34O10/c1-13(2)8-19(33-14(3)27)22(34-15(4)28)18-10-30-24(35-16(5)29)21-17(18)6-7-25(11-31-25)23-20(36-23)9-26(21)12-32-26/h8,10,17,19-24H,6-7,9,11-12H2,1-5H3/t17-,19+,20-,21+,22?,23+,24-,25-,26-/m1/s1
- InChI-Schlüssel: SUXIRCYRXMJWSU-ADDHJKSMSA-N
- Lächelt: O1[C@@H]2C[C@@]3(CO3)[C@@H]3[C@@H](OC(C)=O)OC=C(C([C@H](/C=C(\C)/C)OC(C)=O)OC(C)=O)[C@H]3CC[C@@]3(CO3)[C@@H]12
Berechnete Eigenschaften
- Genaue Masse: 506.215
- Monoisotopenmasse: 506.215
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 9
- Komplexität: 999
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 126
Experimentelle Eigenschaften
- Dichte: 1.31
- Siedepunkt: 622.2°Cat760mmHg
- Flammpunkt: 264.7°C
- Brechungsindex: 1.557
3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)- Verwandte Literatur
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
110201-59-7 (3-Pentene-1,2-diol, 1-[(1'aR,2S,2''R,3'aR,4'R,7'aS,10'aS)-4'-(acetyloxy)-1'a,3'a,7'a,8',9',10'a-hexahydrodispiro[oxirane-2,3'(2'H)-oxireno[6,7]cyclonona[1,2-c]pyran-10'(4'H),2''-oxiran]-7'-yl]-4-methyl-, 1,2-diacetate, (1R,2S)-rel-(+)-) Verwandte Produkte
- 2229327-96-0(1-Fluoro-4-methoxybutan-2-ol)
- 886922-91-4(2-methanesulfonyl-1-(naphthalen-1-yl)methyl-1H-1,3-benzodiazole)
- 2034201-41-5(N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide)
- 1184834-25-0(1-(1-Cyclopropylethyl)-1,4-diazepane)
- 899980-28-0(N-2-(morpholine-4-sulfonyl)ethyl-2H-1,3-benzodioxole-5-carboxamide)
- 1266964-99-1(1-(piperidin-4-yl)methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole)
- 1503796-35-7(3-(4-methylpyridin-2-yl)butanoic acid)
- 1261993-72-9(2-(2,5-Dimethylphenyl)-6-fluorobenzoic acid)
- 874910-35-7((1r)-1-amino-3-methyl-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one Hy Drochloride (1:1))
- 1507688-03-0(3-(4-methylphenyl)pyrrolidine-2-carboxylic acid)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
